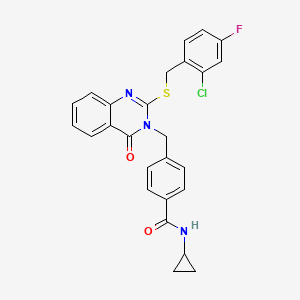

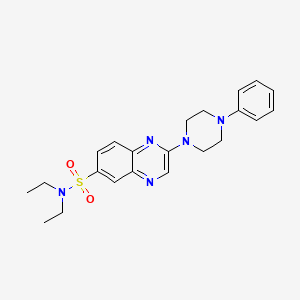

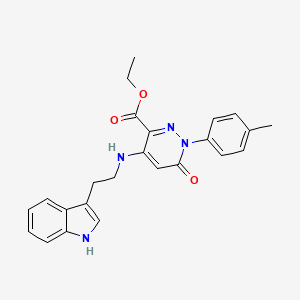

![molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7](/img/structure/B2955718.png)

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as ethyl 5-methylindole-2-carboxylate, are important in the synthesis of many pharmaceutical agents . They are formed during the Fischer indolization of ethyl pyruvate .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method . Other methods include the reductive cyclization of o-phenylenediamines with CO2 , and the heterocyclization of indoles containing an ester group .Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, they can be used as reactants for synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions . They can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential therapeutic effects .

Microbial Infections

Indole derivatives can also be used in the treatment of microbial infections . Their antimicrobial properties make them useful in combating various types of infections .

Treatment of Disorders

Indole derivatives have been found to be effective in treating various types of disorders in the human body . This makes them a versatile class of compounds in the field of medicine .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules in natural products .

Liquid Crystalline Compounds

Alkylbenzoates, a class of compounds related to the benzoyl group in your compound, have been designed with the aim of preparing liquid crystalline compounds . These compounds have unique properties that make them useful in various applications .

Organogelators

Functionalized poly(-benzyl ether) dendrimers with methyl ester decorations have been found to be efficient organogelators . This suggests potential applications in the field of materials science .

Non-linear Optical Materials

Benzoyl compounds have been used in the creation of non-linear optical materials . These materials have unique optical properties that make them useful in various technological applications .

Hydrogenation Processes

The compound has reducible sites in its molecule, which creates a possible competition in palladium hydrogenation . This suggests potential applications in chemical synthesis and industrial processes .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRNNZSMQFFFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)